(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid (Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 476666-45-2
VCID: VC6376036
InChI: InChI=1S/C22H20N2O5S2/c1-29-15-7-4-6-14(12-15)13-18-20(26)24(22(30)31-18)11-5-10-19(25)23-17-9-3-2-8-16(17)21(27)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)(H,27,28)/b18-13-
SMILES: COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O
Molecular Formula: C22H20N2O5S2
Molecular Weight: 456.53

(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

CAS No.: 476666-45-2

Cat. No.: VC6376036

Molecular Formula: C22H20N2O5S2

Molecular Weight: 456.53

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid - 476666-45-2

Specification

CAS No. 476666-45-2
Molecular Formula C22H20N2O5S2
Molecular Weight 456.53
IUPAC Name 2-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Standard InChI InChI=1S/C22H20N2O5S2/c1-29-15-7-4-6-14(12-15)13-18-20(26)24(22(30)31-18)11-5-10-19(25)23-17-9-3-2-8-16(17)21(27)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)(H,27,28)/b18-13-
Standard InChI Key VOTGRTYCGOKINT-AQTBWJFISA-N
SMILES COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The compound features a thiazolidinone ring (4-oxo-2-thioxothiazolidin-3-yl) fused to a butanamido-benzoic acid backbone. The (Z)-configuration at the benzylidene double bond (C5 of the thiazolidinone ring) is critical for its spatial orientation and intermolecular interactions. Key structural elements include:

  • Thiazolidinone core: The 4-oxo-2-thioxo group enhances electrophilicity, enabling interactions with biological targets such as enzymes or receptors .

  • 3-Methoxybenzylidene substituent: The methoxy group at the meta position of the benzylidene moiety influences electronic properties and steric bulk, potentially modulating binding affinity .

  • Butanamido-benzoic acid linker: The four-carbon chain bridges the thiazolidinone and benzoic acid groups, balancing hydrophobicity and solubility .

The (Z)-configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy, which revealed spatial proximity between the methoxy group and the thiazolidinone sulfur atom .

Synthesis and Reaction Optimization

Regioselective Formation

The synthesis follows a kinetically controlled pathway under mild conditions to favor the (Z)-isomer. A one-pot, three-component reaction involving:

  • Isatin derivatives (1H-indole-2,3-dione) as the oxindole precursor.

  • Dithiocarbamates (e.g., ammonium dithiocarbamate) for introducing the thioxo group.

  • 3-Methoxybenzaldehyde for benzylidene formation.

Reaction Conditions:

ComponentMolar RatioSolventTemperatureTimeYield (%)
Isatin1.0 eqEthanol25°C24–48 h72–85
3-Methoxybenzaldehyde1.2 eq
Dithiocarbamate1.5 eq

The reaction proceeds via imine intermediate formation, followed by cyclization to the thiazolidinone ring. The (Z)-isomer predominates due to steric hindrance between the methoxy group and the thiazolidinone ring in the transition state .

Diastereoselective Control

Base-catalyzed conditions (e.g., piperidine in ethanol) enhance diastereoselectivity by stabilizing the transition state through hydrogen bonding. Adjusting the solvent polarity (e.g., switching from ethanol to acetonitrile) increases the (Z)-isomer yield by 12–15% .

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (700 MHz, CD₃OD):

    • δ 8.21 (s, 1H, NH), δ 7.89 (d, J = 7.8 Hz, 1H, aromatic), δ 7.52 (s, 1H, benzylidene CH), δ 3.86 (s, 3H, OCH₃).

    • NOE correlations between δ 7.52 (benzylidene CH) and δ 3.86 (OCH₃) confirm the (Z)-configuration .

  • ¹³C NMR:

    • δ 192.1 (C=O, thiazolidinone), δ 178.9 (C=S), δ 167.5 (COOH) .

High-Performance Liquid Chromatography (HPLC)

  • RP-HPLC-MS (Method II-C): Retention time = 12.7 min (210 nm), purity >95% .

  • Mass Spectrometry: [M+H]⁺ = 485.2 m/z, consistent with the molecular formula C₂₂H₁₉N₂O₅S₂ .

Applications and Future Directions

Therapeutic Development

  • Antibacterial agents: Structural optimization to improve potency against multidrug-resistant strains.

  • Anticancer leads: Hybridization with chemotherapeutic agents (e.g., platinum complexes) to enhance efficacy.

Material Science

The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors or sensors .

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